molecular formula C12H11ClFN B11746583 4-Fluoro-benzylpyridinium chloride

4-Fluoro-benzylpyridinium chloride

Cat. No.: B11746583
M. Wt: 223.67 g/mol
InChI Key: STZAEEAFKDUSOD-UHFFFAOYSA-M
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Description

4-Fluoro-benzylpyridinium chloride is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of a fluorine atom in the benzyl group imparts unique properties to this compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-benzylpyridinium chloride typically involves the reaction of 4-fluorobenzyl chloride with pyridine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-Fluorobenzyl chloride+Pyridine4-Fluoro-benzylpyridinium chloride\text{4-Fluorobenzyl chloride} + \text{Pyridine} \rightarrow \text{this compound} 4-Fluorobenzyl chloride+Pyridine→4-Fluoro-benzylpyridinium chloride

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-benzylpyridinium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4-Fluoro-benzylpyridinium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-benzylpyridinium chloride involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its ability to interact with biological molecules, leading to various effects. The compound may act by inhibiting enzymes, disrupting cellular processes, or interacting with DNA.

Comparison with Similar Compounds

    4-Fluorobenzyl chloride: A precursor in the synthesis of 4-Fluoro-benzylpyridinium chloride.

    Pyridinium salts: A broad class of compounds with similar structures but different substituents.

Uniqueness: The presence of the fluorine atom in this compound imparts unique properties, such as increased stability and reactivity, compared to other pyridinium salts. This makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H11ClFN

Molecular Weight

223.67 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]pyridin-1-ium;chloride

InChI

InChI=1S/C12H11FN.ClH/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14;/h1-9H,10H2;1H/q+1;/p-1

InChI Key

STZAEEAFKDUSOD-UHFFFAOYSA-M

Canonical SMILES

C1=CC=[N+](C=C1)CC2=CC=C(C=C2)F.[Cl-]

Origin of Product

United States

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